Cas no 2229929-15-9 ((S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one)

(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one structure
2229929-15-9 structure
Product Name:(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
CAS No:2229929-15-9
MF:C18H22F3NO3
MW:357.367395877838
CID:6642607
Update Time:2024-01-29

(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
    • 2-Oxazolidinone, 4-(1,1-dimethylethyl)-3-[(1R)-3-oxo-1-[4-(trifluoromethyl)phenyl]butyl]-, (4S)-
    • Inchi: 1S/C18H22F3NO3/c1-11(23)9-14(12-5-7-13(8-6-12)18(19,20)21)22-15(17(2,3)4)10-25-16(22)24/h5-8,14-15H,9-10H2,1-4H3/t14-,15-/m1/s1
    • InChI Key: NHIOVUPISQHICW-HUUCEWRRSA-N
    • SMILES: O1C[C@H](C(C)(C)C)N([C@@H](C2=CC=C(C(F)(F)F)C=C2)CC(=O)C)C1=O

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 472.8±45.0 °C(Predicted)
  • pka: -1?+-.0.40(Predicted)

(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 2

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Reference
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Raw materials

(S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Preparation Products

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